4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether
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Overview
Description
4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether can be achieved through various synthetic routes. One common method involves the cyclocondensation of 4-fluoroaniline with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically requires the use of a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, allowing for the introduction of various substituents. Common reagents include organolithium or Grignard reagents.
Cross-coupling reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antiviral, and anticancer agent. Fluorinated quinolines are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of quinoline derivatives and their interactions with biological targets.
Industrial Applications: Fluorinated quinolines are used as intermediates in the synthesis of agrochemicals, dyes, and materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl methyl ether include other fluorinated quinolines, such as:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
6-Fluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline: Exhibits antibacterial properties.
6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline: Used in the synthesis of liquid crystals and other materials.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other fluorinated quinolines.
Properties
Molecular Formula |
C19H18FNO |
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Molecular Weight |
295.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C19H18FNO/c1-22-17-7-3-6-16-14-4-2-5-15(14)18(21-19(16)17)12-8-10-13(20)11-9-12/h2-4,6-11,14-15,18,21H,5H2,1H3 |
InChI Key |
SCUKTZVQOULZEG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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